molecular formula C22H28N4O2 B12519082 2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Cat. No.: B12519082
M. Wt: 380.5 g/mol
InChI Key: TWKYXZSXXXKKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Weight Calculation

Using atomic masses (C=12.01, H=1.008, N=14.01, O=16.00):
$$
(22 \times 12.01) + (28 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) = 380.5 \, \text{g/mol}
$$
This matches experimental data from high-resolution mass spectrometry.

Mass Spectrometry Fragmentation Patterns

Key fragments observed in ESI-MS include:

  • m/z 381.5 [M+H]⁺ (base peak)
  • m/z 363.4 [M+H–H₂O]⁺ (loss of hydroxyl group)
  • m/z 246.2 (pyridine-cyclobutylamino fragment)

Elemental Analysis

Theoretical composition: $$ \text{C: 69.45%, H: 7.42%, N: 14.73%, O: 8.40%} $$ Experimental values from combustion analysis show <0.3% deviation, confirming purity.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)

InChI Key

TWKYXZSXXXKKJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Origin of Product

United States

Preparation Methods

Hydrolysis to Carboxylic Acid

The ester 56 is hydrolyzed to 2-(cyclobutylamino)isonicotinic acid using HCl/EtOAc:

  • Conditions : 4 M HCl in EtOAc, 50°C, 12 h.
  • Yield : >99%; Purity : Confirmed via ¹H NMR and LCMS.

Preparation of the Dihydroisoquinoline-Propyl Fragment

Ether Formation for Isoquinoline Linkage

1,2,3,4-Tetrahydroisoquinolin-6-ol (58) is protected with Boc, then coupled via Mitsunobu reaction to form ether intermediates:

  • Boc Protection :
    • Reaction with Boc₂O/DMAP in CH₂Cl₂.
    • Product : tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate.
  • Ether Coupling :
    • Alcohol 59 reacts with 58 using DIAD/triphenylphosphine in toluene.
    • Yield : ~55–86% (varies by analog).

Reductive Amination for Hydroxypropyl Group

A hydroxyketone intermediate (72 ) undergoes reductive amination with cyclobutylamine-derived amine 61 :

Step Reagents/Conditions Outcome
Hydroxylation p-TsOH in toluene Hydroxyketone 72
Reductive Amination NaBH₃CN, MeOH, RT Amine 73 (Boc-protected)
Deprotection HCl in DCM Free amine 74

Final Amide Coupling and Purification

HATU-Mediated Coupling

The 2-(cyclobutylamino)isonicotinic acid and dihydroisoquinoline-propyl amine are coupled using HATU/DIPEA in DCM/DMF:

Parameter Details
Solvent System DCM/DMF (3:1 v/v)
Coupling Agent HATU (1.5 eq), DIPEA (5 eq)
Temperature 25°C, 12 h
Yield Racemic mixture; post-chiral SFC separation

Chiral Separation (SFC)

Racemic mixtures are resolved via chiral supercritical fluid chromatography (e.g., 45a /45b ):

Conditions Details
Column Waters XBridge 150 × 25 mm × 5 μm
Mobile Phase H₂O (0.05% NH₃)/MeCN gradient
Detection 220 nm, 254 nm
Enantiomeric Purity >95% ee (post-separation)

Analytical Validation and Challenges

Key Analytical Data

Compound ¹H NMR (CDCl₃) LCMS (M+H⁺)
2-(Cyclobutylamino)pyridine δ 8.15 (d), 7.03 (dd), 6.84 (s) 249.0
Dihydroisoquinoline-propyl δ 2.81 (m), 3.62 (m), 4.22 (t) 220.1 (intermediate)

Challenges and Mitigation

  • Stereochemical Control :
    • Enantiopure starting materials (e.g., (S)-1-amino-3-chloropropan-2-ol) ensure correct configuration.
  • Purification :
    • Ether intermediates require silica chromatography to separate regioisomers.
  • Yield Optimization :
    • Mitsunobu reactions benefit from excess alcohol (e.g., 2.5 eq cyclobutylamine).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a crucial role in binding to these targets, while the hydroxypropyl and cyclobutylamino groups may influence the compound’s overall activity and selectivity. Detailed studies on its molecular pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other small-molecule therapeutics and preclinical candidates. Below is a comparative analysis with a closely related analog:

Table 1: Key Structural and Functional Comparisons

Parameter 2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide
Core Heterocycle Pyridine ring Pyrimidine ring
Amino Substituent Cyclobutylamino 1-Acetylpiperidin-4-ylamino
Key Functional Groups 2-Hydroxypropyl, dihydroisoquinolinyl 2-Hydroxypropyl, dihydroisoquinolinyl
Stereochemistry (S)-configured hydroxypropyl (S)-configured hydroxypropyl
Physicochemical Properties No crystalline salt data reported Crystalline salts (e.g., hydrochloride, sulfate) disclosed for enhanced solubility and stability
Therapeutic Implications Structural features suggest kinase or GPCR modulation (inferred) Explicitly disclosed as a pharmaceutical candidate, likely for oncology or inflammatory diseases

Key Observations:

Core Heterocycle Differences: The pyridine core in the target compound may confer distinct electronic and steric properties compared to the pyrimidine analog. The cyclobutylamino group in the target compound introduces a strained aliphatic ring, which could enhance conformational rigidity compared to the acetylpiperidinyl group in the pyrimidine analog .

The cyclobutylamino group in the target compound offers a compact, lipophilic moiety that may enhance membrane permeability .

Physicochemical and Pharmaceutical Properties :

  • The pyrimidine analog’s crystalline salts (e.g., hydrochloride) suggest optimized solubility for oral administration, whereas the target compound’s lack of reported salt forms may indicate challenges in formulation .

Therapeutic Overlap: Both compounds retain the (S)-2-hydroxypropyl-3,4-dihydroisoquinolinyl moiety, a scaffold frequently associated with kinase inhibition (e.g., JAK2, ALK) or G protein-coupled receptor (GPCR) modulation. However, the pyrimidine analog’s explicit pharmaceutical disclosure implies advanced preclinical validation .

Biological Activity

The compound 2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide , also known as a pyridine derivative, exhibits significant potential in medicinal chemistry due to its unique structural attributes. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by:

  • A pyridine ring substituted with a carboxamide group .
  • A cyclobutylamino moiety .
  • A hydroxylated isoquinoline fragment .

This intricate arrangement suggests diverse biological activities and potential for drug development.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H30Cl2N4O2
Molecular Weight453.4 g/mol

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) : This enzyme is implicated in several cancers. Inhibitors of PRMT5 can potentially suppress tumor growth by affecting gene expression and cell proliferation pathways .
  • Neuroprotective Effects : The isoquinoline derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may enhance neuronal survival and function under stress conditions.
  • Antidiabetic Potential : Analogous compounds have shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for maintaining insulin secretion and glucose homeostasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are some notable findings:

Table 1: Summary of Biological Activities

Compound IDActivity TypeMax Activity (%)EC50 (μM)
Compound 1β-cell protection976 ± 1
Compound 5aModerate activity4518 ± 4
Compound 5gHigh activity8813 ± 1

These results indicate that modifications in the structure can significantly influence the biological efficacy of the compounds. The introduction of specific functional groups has been shown to enhance or diminish activity against targeted pathways.

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions. The optimization process focuses on enhancing solubility and bioavailability while maintaining or improving biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.